![molecular formula C7H6Cl2N2O B2804706 1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone CAS No. 1082950-98-8](/img/structure/B2804706.png)
1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone
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Description
“1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone” is a chemical compound with the molecular formula C6H4Cl2N2O . It is also known by other names such as “1-(4,6-Dichloro-5-pyrimidinyl)ethanone”, “1-(4,6-Dichloropyrimidin-5-yl)ethanone”, and “4,6-dichloro-5-acetylpyrimidine” among others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Molecular Structure Analysis
The molecular structure of “1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone” consists of a pyrimidine ring which is a six-membered heterocyclic aromatic moiety with two nitrogen atoms . The pyrimidine ring is substituted at the 4 and 6 positions with chlorine atoms and at the 5 position with a propanone group .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone” are not available in the retrieved data, pyrimidine derivatives are known to be involved in a wide range of chemical reactions. For instance, they can undergo reactions with various nucleophiles due to the presence of electrophilic carbon atoms in the pyrimidine ring .Scientific Research Applications
Biochemical Research
Scientists studying enzyme inhibition or protein function may utilize this compound. It can serve as a substrate analog or inhibitor for specific enzymes due to its structural resemblance to natural substrates. By probing enzyme–substrate interactions, researchers gain insights into biological processes.
These applications highlight the diverse roles of 1-(4,6-dichloropyrimidin-5-yl)propan-1-one across various scientific domains. Its chemical versatility and unique properties continue to inspire innovative research. If you need further details or additional applications, feel free to ask! 🌟
properties
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-4(12)5-6(8)10-3-11-7(5)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVRFQPDAORILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=CN=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone |
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